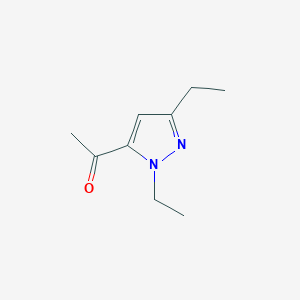
1-(1,3-Diethyl-1H-pyrazol-5-YL)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,3-Diethyl-1H-pyrazol-5-YL)ethan-1-one is a chemical compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This compound is characterized by the presence of an ethanone group attached to the pyrazole ring, which is further substituted with diethyl groups at positions 1 and 3
Preparation Methods
The synthesis of 1-(1,3-Diethyl-1H-pyrazol-5-YL)ethan-1-one typically involves the cyclization of α,β-unsaturated carbonyl compounds with hydrazine derivatives. One common method includes the reaction of an α,β-unsaturated ketone with hydrazine hydrate in the presence of a suitable cyclizing agent such as acetic acid . This reaction proceeds through the formation of a hydrazone intermediate, which undergoes cyclization to yield the desired pyrazole derivative. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yields and purity.
Chemical Reactions Analysis
1-(1,3-Diethyl-1H-pyrazol-5-YL)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of pyrazoline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethanone group can be replaced by other functional groups using appropriate reagents and conditions.
Condensation: It can undergo condensation reactions with various aldehydes or ketones to form more complex heterocyclic systems.
Scientific Research Applications
Chemistry: It serves as a versatile intermediate in the synthesis of more complex heterocyclic compounds, which are valuable in medicinal chemistry and material science.
Medicine: The compound is investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Mechanism of Action
The biological activity of 1-(1,3-Diethyl-1H-pyrazol-5-YL)ethan-1-one is attributed to its ability to interact with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to specific biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact mechanism of action depends on the specific biological target and the context in which the compound is used .
Comparison with Similar Compounds
1-(1,3-Diethyl-1H-pyrazol-5-YL)ethan-1-one can be compared with other pyrazole derivatives such as:
1-(1,3-Dimethyl-1H-pyrazol-5-YL)ethan-1-one: Similar in structure but with methyl groups instead of ethyl groups, leading to differences in reactivity and biological activity.
1-(1-Phenyl-1H-pyrazol-3-YL)ethan-1-one:
3-(1H-pyrazol-1-yl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine: A more complex heterocyclic system with additional rings, offering unique biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H14N2O |
|---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
1-(2,5-diethylpyrazol-3-yl)ethanone |
InChI |
InChI=1S/C9H14N2O/c1-4-8-6-9(7(3)12)11(5-2)10-8/h6H,4-5H2,1-3H3 |
InChI Key |
VTDVRGVQYOSGOA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN(C(=C1)C(=O)C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


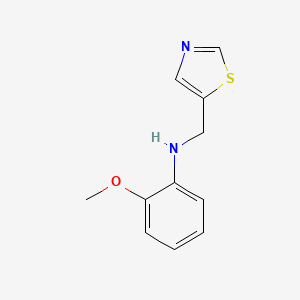

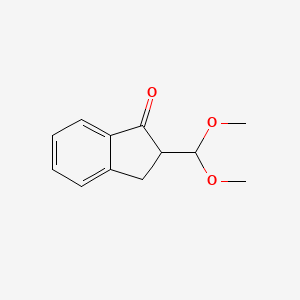
![5-(Aminomethyl)-[1,2,4]triazolo[1,5-A]pyridin-2-amine](/img/structure/B13311014.png)
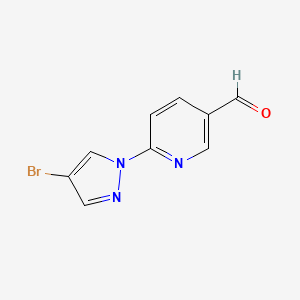
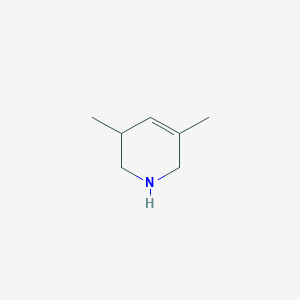
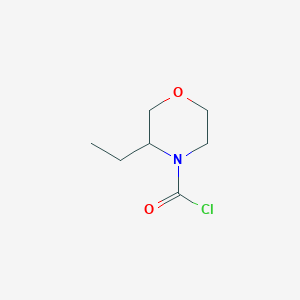
![2-(Difluoromethyl)-5,7-dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13311031.png)
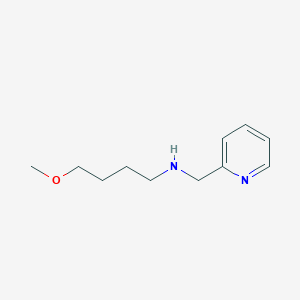
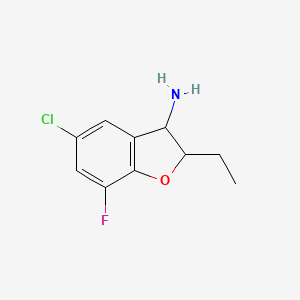
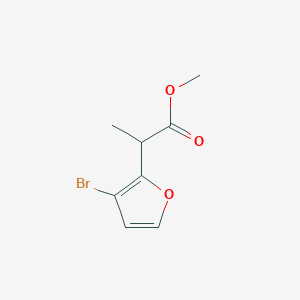
![[(1-Methyl-1H-pyrazol-4-yl)methyl][(5-methylfuran-2-yl)methyl]amine](/img/structure/B13311052.png)
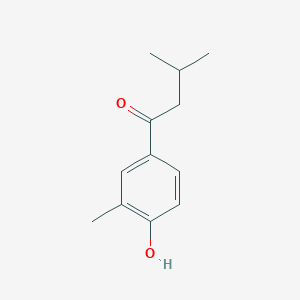
![tert-Butyl N-[5-(3-fluorophenyl)-5-oxopentyl]carbamate](/img/structure/B13311071.png)
